Product packaging for Bicyclo[2.2.1]heptane-2-carbonitrile(Cat. No.:CAS No. 2234-26-6)

Bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B145954
CAS No.: 2234-26-6
M. Wt: 121.18 g/mol
InChI Key: GAHKEUUHTHVKEA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6), also known as 2-Norbornanecarbonitrile, is a nitrile derivative of the norbornane scaffold. This compound is characterized as a white to beige powder with a molecular weight of 121.18 g/mol and a boiling point of 73-75 °C at 10 mm Hg . It is supplied as a mixture of endo and exo isomers . As a strained hydrocarbon system, norbornane and its derivatives are valuable building blocks in organic synthesis and are commonly used in the production of rubber, epoxies, and perfumes . Researchers value this carbonitrile for its functional group, which offers a versatile handle for further chemical transformations. This product is classified as an Extremely Hazardous Substance under Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002) and is subject to strict reporting requirements by facilities that produce, store, or use it in significant quantities . It is labeled with the signal word "Danger" and carries hazard statements regarding its flammability and toxicity if inhaled or in contact with skin . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B145954 Bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 2234-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbonitrile
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InChI

InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GAHKEUUHTHVKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870431
Record name 2-Norbornanecarbonitrile
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Molecular Weight

121.18 g/mol
Source PubChem
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CAS No.

2234-26-6, 3211-87-8, 3211-90-3
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Record name Norbornane-2-carbonitrile
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Record name endo-Bicyclo(2.2.1)heptane-2-carbonitrile
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Record name exo-Bicyclo(2.2.1)heptane-2-carbonitrile
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Record name 2-Norbornanecarbonitrile
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Record name Norbornane-2-carbonitrile
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Record name NORBORNANE-2-CARBONITRILE
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Significance of the Bicyclo 2.2.1 Heptane Framework in Contemporary Organic Chemistry.benchchem.comlookchem.com

The bicyclo[2.2.1]heptane framework, also known as norbornane (B1196662), is a cornerstone in organic chemistry due to its rigid, strained structure. fiveable.me This framework is not just a synthetic curiosity; it is a privileged scaffold found in numerous natural products, such as camphor (B46023) and santalol, and in the development of pharmaceuticals and chiral auxiliaries. rsc.org Its conformational rigidity allows for precise control over the spatial arrangement of substituents, which is crucial for studying reaction mechanisms and designing molecules with specific biological activities. fiveable.me

The development of synthetic methods to access functionalized bicyclo[2.2.1]heptanes is an active area of research. nih.govthieme-connect.com These methods, including Diels-Alder reactions and radical cyclizations, provide pathways to complex molecular architectures that can serve as versatile building blocks in organic synthesis. nih.govthieme-connect.com The ability to introduce functionalities at specific positions on this scaffold, including the bridgehead carbons, opens up avenues for creating novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Structural Features and Isomerism of Bicyclo 2.2.1 Heptane 2 Carbonitrile.fiveable.mechemeo.comwikipedia.org

Configuration: Endo- and Exo- Isomers.fiveable.mechemeo.comwikipedia.org

The rigid bicyclic framework of norbornane (B1196662) restricts free rotation, leading to the existence of stereoisomers based on the orientation of the substituent at the C2 position. The two primary isomers are designated as endo and exo. wikipedia.org

Endo-isomer: The nitrile group is oriented towards the six-membered ring of the bicyclic system.

Exo-isomer: The nitrile group is oriented away from the six-membered ring.

These two isomers, endo-bicyclo[2.2.1]heptane-2-carbonitrile (CAS 3211-87-8) and exo-bicyclo[2.2.1]heptane-2-carbonitrile (CAS 3211-90-3), are diastereomers with distinct physical and chemical properties. wikipedia.orgnist.govnist.gov For instance, their heats of combustion and entropy values differ, reflecting the different steric environments of the nitrile group in each isomer. nist.gov

PropertyValue (endo-isomer)Value (exo-isomer)
CAS Number 3211-87-8 wikipedia.org3211-90-3 wikipedia.org
Liquid-phase enthalpy of combustion (ΔcH°liquid) Not specified-4739.2 ± 1.3 kJ/mol nist.gov
Solid-phase entropy (S°solid,1 bar) 230.58 J/mol·K nist.gov241.7 J/mol·K nist.gov

Chiral Centers and Enantiomeric Considerations.chembk.comnist.gov

The this compound molecule possesses chiral centers, which means it is not superimposable on its mirror image. Specifically, carbons C1, C2, and C4 of the bicyclo[2.2.1]heptane framework are chiral centers. chegg.com The presence of these chiral centers gives rise to enantiomers for both the endo and exo isomers. For example, (2R)-bicyclo[2.2.1]heptane-2-carbonitrile is one of the enantiomers. lookchem.comchemspider.com

The synthesis of specific enantiomers is of significant interest in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. rsc.org

Overview of Nitrile Functionality in Bicyclic Systems.fiveable.me

Asymmetric Synthesis and Chiral Induction Techniques

The development of enantioselective methods to access chiral bicyclo[2.2.1]heptane derivatives is crucial for their application in pharmaceuticals. rsc.org Asymmetric synthesis of this compound can be approached by employing chiral catalysts, chiral precursors, or through the resolution of racemic mixtures.

Asymmetric hydrocyanation of norbornene offers a direct route to enantiomerically enriched product. The use of chiral phosphine-phosphite ligands like BINAPHOS with palladium or nickel catalysts has been shown to induce moderate enantioselectivity in the formation of exo-2-cyanobicyclo[2.2.1]heptane, with reported enantiomeric excesses (ee) up to 48%. tue.nl Similarly, palladium complexes of the chiral ligand DIOP have been investigated for this transformation. tue.nl

Organocatalysis represents another powerful tool. While not demonstrated directly for the 2-carbonitrile, an organocatalytic formal [4+2] cycloaddition has been successfully applied to synthesize Bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity, highlighting the potential of this strategy for accessing other functionalized chiral norbornanes. rsc.org

Enantioselective Routes Employing Chiral Precursors

The use of chiral starting materials or chiral auxiliaries provides a reliable method for controlling the stereochemistry of the final product. A pertinent example, although for a heteroatomic analogue, is the stereoselective synthesis of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov This strategy employs the chiral amines (S)- and (R)-1-phenylethylamine as precursors. The inherent chirality of the amine directs the stereochemical outcome of the synthetic sequence, leading to the formation of the corresponding enantiomerically pure azabicyclic nitriles. nih.gov This approach underscores the principle that incorporating a chiral element early in a synthetic route can effectively guide the formation of a specific stereoisomer.

Biocatalytic Approaches for Kinetic Resolution of Racemic Mixtures

Biocatalysis offers a highly selective and environmentally benign method for resolving racemic mixtures. While direct enzymatic resolution of this compound is not extensively documented, studies on closely related bicyclic systems demonstrate the feasibility of this approach.

Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic alcohols and esters. For example, lipases from Candida antarctica and Pseudomonas sp. have been used for the resolution of chiral norbornane-type alcohols and their corresponding esters. researchgate.net The enzymatic resolution of diacetates of bicyclo[2.2.1]heptane diols using pig liver esterase and lipase from Aspergillus niger has also been reported to yield optically active monoacetates. rsc.org In a notable industrial example involving a related scaffold, the kinetic resolution of a racemic exo-ester of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is achieved via selective hydrolysis using Candida antarctica lipase A, yielding the (S)-acid and unreacted (R)-ester with high enantiomeric purity. google.com

These examples suggest that a similar strategy could be applied to resolve a racemic ester precursor of this compound. Alternatively, enzymes such as nitrile hydratases or amidases could potentially be employed for the direct kinetic resolution of the racemic nitrile itself or its corresponding amide.

BiocatalystSubstrate TypeTransformationOutcome
Saccharomyces cerevisiae (genetically engineered)Racemic bicyclic epoxy-ketoneAsymmetric bioreductionKinetic resolution to yield optically pure ketone and alcohol. researchgate.net
Lipase from Candida antarctica ARacemic 7-oxabicyclo[2.2.1]heptane-2-exo-esterEnantioselective hydrolysisSeparation of (S)-acid and (R)-ester. google.com
Pig Liver Esterase / Lipase from Aspergillus nigerRacemic 2,5-diacetoxybicyclo[2.2.1]heptanesEnantioselective hydrolysisFormation of optically active monoacetates and diacetates. rsc.org

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation is a key transformation in the synthesis and functionalization of this compound. It is used both for the saturation of the bicyclic core starting from an unsaturated precursor and for the reduction of the nitrile group to a primary amine.

As mentioned previously, a common route to the saturated nitrile involves the hydrogenation of the carbon-carbon double bond in Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This reaction is typically performed using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. While this method is efficient and scalable, it often provides limited stereocontrol over the newly formed stereocenters if the starting material is a mixture of isomers.

Chemoselective Reduction of Nitrile Groups to Amines

The reduction of the nitrile functional group in this compound to the corresponding primary amine, (bicyclo[2.2.1]heptan-2-yl)methanamine, is a fundamental transformation for creating building blocks with primary amine functionality. Catalytic hydrogenation is a widely used industrial method for this purpose. google.com

Common catalysts include Raney Nickel, Raney Cobalt, and supported noble metals like rhodium, ruthenium, and palladium. researchgate.netgoogle.com A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product. google.com To enhance the selectivity for the primary amine, the reaction is often conducted in the presence of ammonia or other basic additives. osaka-u.ac.jp Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can effectively reduce the nitrile to the primary amine.

Reagent/CatalystConditionsProductSelectivity Notes
H₂ / Raney NiElevated T & P, often with NH₃Primary AmineNH₃ suppresses secondary/tertiary amine formation. osaka-u.ac.jp
H₂ / Rhodium on Carbon0-80 °C, 1-68 atmPrimary/Secondary AmineProduct distribution depends on concentration. google.com
H₂ / Ni₃C on Al₂O₃130 °C, 10 bar H₂, NH₃(aq)Primary AmineHigh selectivity for primary amine. osaka-u.ac.jp
LiAlH₄Diethyl ether, followed by acid workupPrimary AmineStandard laboratory method for complete reduction.

Stereocontrol and Epimer Formation during Hydrogenation

Stereocontrol during the catalytic hydrogenation of the double bond in Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is critical for obtaining a specific stereoisomer of the saturated product. The stereochemical outcome is determined by the facial selectivity of hydrogen addition to the double bond. In norbornene systems, hydrogenation typically occurs via exo attack, as the endo face is sterically hindered by the C7 methylene bridge.

The stereochemistry of the pre-existing nitrile substituent at the C2 position (either exo or endo) influences the diastereoselectivity of the hydrogenation. If the starting material is a mixture of exo and endo nitriles, the hydrogenation will produce a mixture of four possible diastereomers of the saturated product. However, starting with a single isomer, for example, exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, allows for more controlled outcomes. The catalyst coordinates to the less hindered face of the double bond, leading to the delivery of both hydrogen atoms from the same side. The rigid bicyclic framework generally prevents epimerization at the C2 position during the hydrogenation of the C5-C6 double bond under standard neutral conditions. Therefore, the stereochemistry at C2 is retained, while new stereocenters are formed at C5 and C6.

Exploration of Emerging Synthetic Pathways

Organocatalytic Formal [4+2] Cycloaddition

A significant advancement in the synthesis of the bicyclo[2.2.1]heptane framework is the development of organocatalytic formal [4+2] cycloaddition reactions. rsc.org This methodology allows for the rapid and highly enantioselective construction of bicyclo[2.2.1]heptane-1-carboxylates from simple acyclic starting materials. rsc.org While this produces a carboxylate at the bridgehead position rather than a nitrile on the bicyclic ring, the underlying strategy for forming the core structure represents a state-of-the-art approach. The principles of this asymmetric catalysis are highly relevant for developing enantioselective routes to nitrile-substituted analogues.

The reaction typically involves the use of a chiral amine catalyst to activate a dienophile, which then reacts with a suitable diene. The key advantage of this method is the ability to achieve high levels of stereocontrol under mild and operationally simple conditions, avoiding the use of metal catalysts. rsc.org

Table 1: Overview of Organocatalytic [4+2] Cycloaddition for Bicyclic Frameworks

Catalyst TypeReactantsKey FeatureAdvantage
Chiral AmineDienophile + DieneAsymmetric InductionHigh enantioselectivity
OrganocatalystSimple acyclic precursorsFormal CycloadditionMild reaction conditions

Photochemical Rearrangements

Photochemical methods are being explored as a means to generate structural diversity from the bicyclo[2.2.1]heptane skeleton. Research has shown that bicyclo[2.2.1]heptene-2-carbonitrile, a closely related unsaturated analogue, undergoes significant photochemical rearrangements upon irradiation. This process can lead to the formation of various isomeric products, including bicyclo[4.1.0]heptane derivatives. Such transformations highlight the potential of using light-mediated reactions to access novel molecular scaffolds from readily available bicyclic precursors. The application of these photochemical principles could pave the way for new synthetic routes to functionalized this compound derivatives that are not accessible through traditional thermal reactions.

Advanced Diels-Alder Reactions in Microreactors

The Diels-Alder reaction is a cornerstone for synthesizing the norbornene framework. Emerging technologies are refining this classic cycloaddition. One such innovation is the use of microstructure reactors for the synthesis of related compounds like 5-norbornene-2-formaldehyde from cyclopentadiene and acrolein. google.com This technology offers superior heat and mass transfer compared to traditional batch reactors.

By conducting the reaction under high temperature and pressure within a microreactor, the reaction time can be significantly shortened while improving selectivity and yield. google.com This approach effectively minimizes the formation of polymeric byproducts that often plague this reaction in conventional setups. google.com The principles demonstrated are directly applicable to the synthesis of the nitrile analogue, bicyclo[2.2.1]heptene-2-carbonitrile, from acrylonitrile and cyclopentadiene.

Table 2: Comparison of Reaction Conditions for Norbornene Synthesis

ParameterConventional Batch ReactorMicrostructure Reactor
Temperature Low (e.g., 10-15°C)High
Pressure AtmosphericHigh
Reaction Time Long (e.g., 7-8 hours)Short
Byproduct Formation Prone to polymer formationMinimized solid formation
Yield/Selectivity LowerHigher

Stereoselective Synthesis of Heterocyclic Analogues

Recent research into potent inhibitors for dipeptidyl peptidase-4 (DPP-4) has led to the development of advanced stereoselective syntheses for heterocyclic analogues, such as 2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov These methods are crucial for obtaining specific stereoisomers (e.g., S- and R-exo) that exhibit desired biological activity. The synthetic routes often start from chiral precursors, such as S- and R-1-phenylethylamine, to guide the stereochemical outcome of the final product. nih.gov The development of these stereoselective pathways for nitrogen-containing bicyclic structures provides a valuable template for designing asymmetric syntheses of the parent carbocyclic this compound.

Transformations Involving the Nitrile Group

The nitrile group in this compound is a versatile functional handle, susceptible to both hydrolysis and reduction, providing pathways to various carboxylic acid derivatives and nitrogenous compounds.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into the corresponding carboxylic acid or amide derivatives. This reaction can be catalyzed by either acid or base. For instance, the hydrolysis of related bicyclic nitriles, such as 7-oxathis compound, has been effectively carried out in the presence of a strong base like potassium hydroxide (B78521) to yield the exo-carboxylic acid. google.com Similarly, derivatives like 2-Methylthis compound can be hydrolyzed to the corresponding carboxylic acids or amides. evitachem.com

The stereochemistry of the bicyclic system can influence the outcome of the hydrolysis. In some cases, the reaction proceeds with high selectivity, exclusively forming the exo-acid. google.com Enzymatic hydrolysis has also been explored for related bicyclic diesters, offering excellent yields of monoesters with minimal formation of the diacid by-product, highlighting the potential for selective transformations in these systems. acs.org

Table 1: Examples of Hydrolysis Reactions on Bicyclo[2.2.1]heptane Scaffolds Data based on research of related bicyclic compounds.

Starting MaterialReagents/ConditionsMajor ProductReference
7-Oxathis compoundStrong base (e.g., KOH)exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid google.com
2-Methylthis compoundHydrolysis conditions2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid/amide evitachem.com
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylateLipase from B. cepacia4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid acs.org

Reduction to Amine and Other Nitrogenous Compounds

Reduction of the nitrile group in this compound provides a direct route to primary amines, which are valuable intermediates in organic synthesis. smolecule.com This transformation can be achieved using various reducing agents. Common methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C). smolecule.comnih.gov These reactions can modify the nitrile group to produce not only primary amines but also aldehydes under specific conditions. smolecule.comevitachem.com

In the synthesis of more complex molecules, such as CXCR2 selective antagonists, the reduction of a nitrile-containing bicyclo[2.2.1]heptane intermediate to the corresponding amine is a key step. nih.gov This highlights the synthetic utility of the reduction reaction in the elaboration of the bicyclo[2.2.1]heptane scaffold for applications in medicinal chemistry.

Reactions Dictated by the Bicyclic Core

The strained bicyclo[2.2.1]heptane framework imparts unique reactivity to the molecule, enabling a range of reactions that are not typically observed in simpler acyclic or monocyclic systems. These include cycloadditions, photorearrangements, and specific substitution reactions.

Cycloaddition Reactions of Unsaturated Bicyclic Nitriles

Unsaturated derivatives of this compound, such as bicyclo[2.2.1]hept-5-ene-2-carbonitrile, can participate in cycloaddition reactions. The synthesis of the bicyclo[2.2.1]heptane skeleton itself often involves a Diels-Alder cycloaddition, for example, between cyclopentadiene and a suitable dienophile. researchgate.net Research into related systems shows that 1,3-dipolar cycloaddition reactions of nitrile oxides with norbornene derivatives can be used to synthesize complex heterocyclic structures like isoxazolines. mdpi.com These reactions are often regioselective, with the outcome influenced by frontier molecular orbital interactions. mdpi.com Furthermore, organocatalytic formal [4+2] cycloaddition reactions have been developed to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. rsc.org

Photorearrangements: Investigation of 1,2 and 1,3-Sigmatropic Shifts

The photochemistry of unsaturated bicyclic nitriles has been a subject of detailed mechanistic investigation. Irradiation of bicyclo[2.2.1]heptene-2-carbonitrile, an α,β-unsaturated nitrile, leads to fascinating molecular rearrangements. mcmaster.camcmaster.ca When irradiated with a medium-pressure mercury arc lamp, it undergoes orbital symmetry-allowed photochemical sigmatropic shifts. mcmaster.camcmaster.ca

The major reaction pathway is a smolecule.commcmaster.ca-sigmatropic shift, a transformation not previously observed in the photochemistry of α,β-unsaturated nitriles, which yields bicyclo[4.1.0]hept-2-ene-1-carbonitrile. mcmaster.camcmaster.ca A minor product, tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, is formed via a mcmaster.camcmaster.ca-sigmatropic shift. mcmaster.camcmaster.ca The ratio of the 1,3-shift product to the 1,2-shift product is approximately 20:1. mcmaster.camcmaster.ca Further studies are required to determine the precise nature of these rearrangements, specifically whether they proceed through a concerted or a diradical mechanism. mcmaster.camcmaster.ca

Table 2: Photorearrangement Products of Bicyclo[2.2.1]heptene-2-carbonitrile Data from Vaitekunas, S. & McCullough, J.J. (1981). mcmaster.camcmaster.ca

Type of ShiftProductProduct RatioReference
1,3-Sigmatropic ShiftBicyclo[4.1.0]hept-2-ene-1-carbonitrile~20 mcmaster.camcmaster.ca
1,2-Sigmatropic ShiftTricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile1 mcmaster.camcmaster.ca

Dehydrohalogenation Reactions and Ring Opening Phenomena

The reactivity of the bicyclo[2.2.1]heptane framework is significantly influenced by its rigid, strained structure. While dehydrohalogenation of halogenated this compound derivatives is not extensively documented in scientific literature, studies on related compounds provide insight into potential elimination pathways. For instance, the dehydrohalogenation of 2,2-dichlorobicyclo[2.2.1]heptane is a known step in the synthesis of the unsaturated precursor, bicyclo[2.2.1]heptene-2-carbonitrile. mcmaster.ca In a more complex case, the reaction of ((1S,2S,4S,7R)-2-Chloro-5-oxobicyclo[2.2.1]heptan-7-yl)methyl methanesulfonate (B1217627) with a Grignard reagent resulted in dehydrochlorination, which, followed by substitution, led to the formation of a tricyclic product rather than simple addition to the ketone. researchgate.net This highlights the propensity of the strained system to undergo rearrangements and eliminations.

Ring-opening reactions, driven by the release of ring strain, are a more prominently studied phenomenon for this class of compounds.

Photochemical Ring Opening: The unsaturated analogue, Bicyclo[2.2.1]heptene-2-carbonitrile, undergoes significant rearrangement upon irradiation. Research has shown that UV irradiation in a hexane (B92381) solvent leads to its conversion into two primary products through sigmatropic shifts. mcmaster.ca The major product, Bicyclo[4.1.0]hept-2-ene-1-carbonitrile , is formed via a 1,3-sigmatropic shift, which constitutes a formal ring-opening of the bicyclo[2.2.1] system into the less-strained bicyclo[4.1.0] system. mcmaster.ca A minor product, Tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile , is also formed through a competing 1,2-sigmatropic shift. mcmaster.ca The mechanism for these photochemical rearrangements can be either concerted or proceed through a diradical intermediate. mcmaster.ca

Strain-Driven Retro-Condensation: The inherent strain in the bicyclo[2.2.1]heptane skeleton can also be harnessed to drive retro-condensation reactions. Studies have demonstrated that appropriately substituted bicyclo[2.2.1]heptene systems can undergo retro-Dieckmann or retro-aldol reactions. These processes effectively open one of the rings to yield highly functionalized cyclopentene, 2,5-dihydrofuran, or 3-pyrroline (B95000) scaffolds, depending on the heteroatoms present in the bicyclic frame. nih.gov This strategy showcases how the stored energy of the strained ring can be a powerful tool for stereoselective synthesis.

Reaction Kinetics and Thermodynamic Profiles in this compound Systems

While specific kinetic data such as rate constants for reactions involving this compound are not widely published, analysis of related systems provides valuable insights. The kinetics of hydrogenation reactions for alkenyl nitriles are influenced by factors including solvent, temperature, and pressure, which affect adsorption/desorption processes on the catalyst surface and can alter reaction orders. gla.ac.uk For reactions involving the bicyclo[2.2.1]heptane framework, kinetic studies are instrumental in mapping the energy barriers of transition states.

The thermodynamic properties of both the endo- and exo- isomers of this compound have been determined experimentally. These data are crucial for understanding the relative stability of the isomers and for calculating the energetics of reactions. The exo- isomer is generally found to be the more thermodynamically stable of the two. Key thermodynamic values have been reported in the literature, with foundational work being compiled by the National Institute of Standards and Technology (NIST). nist.gov

Thermodynamic Data for this compound Isomers
PropertyIsomerValueUnitsReference
Standard Enthalpy of Combustion (Δcliquid)exo-4739.2 ± 1.3kJ/mol nist.gov
endo-4747.8 ± 1.3kJ/mol nist.gov
Standard Molar Entropy (S°solid, 1 bar)exo230.58J/mol·K nist.gov
endo241.7J/mol·K nist.gov
Constant Pressure Heat Capacity (Cp,solid)exo200.0J/mol·K nist.gov
endo207.9J/mol·K nist.gov

Role of Catalysis in Directing Reaction Pathways and Enhancing Selectivity

Catalysis plays a definitive role in controlling the reactivity of this compound and its precursors, enabling high degrees of selectivity that would be otherwise unattainable. Different catalytic systems can direct reactions to different functional groups or can influence the stereochemical outcome of a transformation.

Directing Reaction Pathways: Catalysts are crucial in differentiating between reactions on the nitrile group versus the bicyclic core. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the nitrile group to form the corresponding amine, Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate. evitachem.com In contrast, palladium or nickel complexes are used to catalyze the hydrocyanation of the precursor, bicyclo[2.2.1]hept-2-ene, to form the carbonitrile itself. lookchem.com

Enhancing Selectivity: The most significant impact of catalysis is in enhancing selectivity, which can be categorized as stereoselectivity, regioselectivity, and enantioselectivity.

Stereoselectivity: The inherent steric bias of the bicyclo[2.2.1]heptane skeleton is often exploited and enhanced by catalysts. For example, in Pd-catalyzed cross-coupling reactions, there is a strong preference for targeting the less sterically hindered exo position, which allows for the preservation of endo stereochemistry.

Enantioselectivity: The synthesis of chiral bicyclo[2.2.1]heptane derivatives with high enantiomeric purity is a key area where catalysis is essential. Organocatalysis, using chiral tertiary amine or bifunctional thiourea-tertiary amine catalysts, has been successfully employed in formal [4+2] cycloaddition reactions to produce bicyclo[2.2.1]heptane carboxylates with excellent enantioselectivity (up to 99% ee). evitachem.com

Regioselectivity: In reactions such as hydrocyanation, catalysts can control where the functional group is added. Modern methods, such as cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation, allow for processes like chain walking hydrocyanation, where internal alkenes can be isomerized and functionalized to afford terminal nitriles with good regioselectivity. lookchem.com

The following table summarizes the role of different catalysts in reactions involving this compound and related structures.

Selected Catalytic Reactions and Selectivity in Bicyclo[2.2.1]heptane Systems
Reaction TypeCatalyst SystemSubstrate/ProductType of SelectivityReference
Formal [4+2] CycloadditionChiral Thiourea-Tertiary AmineBicyclo[2.2.1]heptane CarboxylatesEnantioselective (up to 99% ee) evitachem.com
Cross-Coupling (Suzuki-Miyaura)Palladium ComplexesBicyclo[2.2.1]heptane DerivativesStereoselective (exo-directing)
Transfer HydrocyanationPalladium/Lewis AcidAlkenesRegioselective lookchem.com
Nitrile HydrogenationPalladium on Carbon (Pd/C)This compoundChemoselective (Nitrile reduction) evitachem.com

Stereochemical Investigations and Control in Bicyclo 2.2.1 Heptane 2 Carbonitrile Synthesis

Methodologies for Diastereomeric and Enantiomeric Purity Assessment.

The accurate determination of diastereomeric and enantiomeric purity is paramount in stereoselective synthesis. For bicyclo[2.2.1]heptane-2-carbonitrile and its derivatives, a combination of chromatographic and spectroscopic techniques is employed to separate and quantify the different stereoisomers.

Chromatographic Techniques, including Vapor-Phase Chromatography (VPC).

Chromatographic methods are powerful tools for the separation of stereoisomers. Gas chromatography (GC), also known as vapor-phase chromatography (VPC), is particularly effective for analyzing the volatile stereoisomers of bicyclo[2.2.1]heptane derivatives.

For instance, the enantiomers of 7-carboxy- and 7-methoxycarbonylbicyclo[2.2.1]heptan-2-ols and -ketones have been successfully separated by GC after derivatization with chiral reagents. tandfonline.com The use of a chiral derivatizing agent, such as (R)-(+)-α-methylbenzylamine, converts the enantiomers into diastereomeric amides, which can then be resolved on a standard achiral capillary column like OV-1. tandfonline.com This approach allows for the determination of the absolute configuration and enantiomeric purity of the products. tandfonline.com High-performance liquid chromatography (HPLC) is another indispensable tool, often utilizing chiral stationary phases (CSPs) to resolve enantiomers. For example, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was achieved on a cellulose (B213188) triacetate column. ku.ac.ke

The separation of diastereomers, such as the endo and exo isomers of this compound, is generally more straightforward and can often be accomplished using standard chromatographic techniques like column chromatography or GC without the need for chiral selectors. nih.gov The distinct physical properties of the endo and exo isomers, arising from their different spatial arrangements, lead to different interactions with the stationary phase, enabling their separation. google.com

Table 1: Chromatographic Separation of Bicyclo[2.2.1]heptane Derivatives

CompoundChromatographic MethodChiral Selector/Stationary PhasePurposeReference
7-carboxy- and 7-methoxycarbonylbicyclo[2.2.1]heptan-2-ols and -ketonesGas Chromatography (GC)Derivatization with (R)-(+)-α-methylbenzylamineEnantiomer separation and absolute configuration determination tandfonline.com
2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamideHigh-Performance Liquid Chromatography (HPLC)Cellulose triacetate columnEnantiomer resolution ku.ac.ke
exo- and endo-3-azabicyclo[2.2.1]heptane-2-carbonitrilesColumn ChromatographySilica gelDiastereomer separation nih.gov

Advanced Spectroscopic Methods for Stereoisomer Differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and stereochemical analysis of bicyclo[2.2.1]heptane derivatives. 1H NMR spectroscopy can distinguish between exo and endo isomers based on the characteristic chemical shifts and coupling constants of the protons. For example, the bridgehead protons in this compound typically show distinct signals in the range of δ 1.5–2.5 ppm, and the proton at C2, adjacent to the nitrile group, will have a different chemical shift and coupling pattern depending on its exo or endo orientation.

For the differentiation of enantiomers, chiral lanthanide shift reagents (LSRs), such as Yb(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)), are employed. researchgate.net These reagents form diastereomeric complexes with the enantiomers, inducing differential shifts (enantiomeric splitting) in the 13C NMR signals. researchgate.net This technique has been successfully applied to a range of oxygenated bicyclo[2.2.1]heptane derivatives, including ketones, alcohols, and acetates, allowing for the determination of enantiomeric composition. researchgate.net

Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguous structure confirmation and stereochemical assignment. nih.gov These methods help to establish the connectivity of atoms and the spatial relationships between protons, which is crucial for determining the relative configuration of substituents on the bicyclic framework. nih.gov

Influence of Substituent Configuration on Chemical Reactivity and Stereochemical Outcome.

The exo or endo configuration of the nitrile group at the C2 position, as well as the presence and orientation of other substituents on the bicyclo[2.2.1]heptane ring, profoundly impacts the molecule's reactivity and the stereochemical course of its reactions. The rigid, caged structure of the bicyclo[2.2.1]heptane system creates a distinct steric environment for the exo and endo faces of the molecule.

The exo position is generally less sterically hindered than the endo position, which is shielded by the C7 bridge. This steric difference often dictates the stereochemical outcome of reactions. For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and 2-bromoacrolein, the approach of the dienophile is controlled to favor the formation of the exo product. ku.ac.ke

The configuration of existing stereocenters within the molecule can direct the stereochemistry of subsequent reactions. In the synthesis of conformationally restricted 4-hydroxyprolines, the stereochemistry of the starting material, an iodo-1,3-oxazine derived from an asymmetric Diels-Alder reaction, dictates the final stereochemistry of the product. unirioja.es Similarly, the use of chiral auxiliaries attached to the bicyclo[2.2.1]heptane system can effectively control the stereochemical outcome of reactions at remote positions. ku.ac.ke

The relative orientation of reactants in a catalyzed Diels-Alder reaction has been predicted and correlated to the configuration of the resulting bicyclo[2.2.1]heptane product. ku.ac.ke This highlights the critical role of catalyst-substrate interactions in determining the stereochemical outcome.

Advanced Spectroscopic and Computational Characterization of Bicyclo 2.2.1 Heptane 2 Carbonitrile

Elucidation of Molecular Structure and Conformation

The definitive characterization of bicyclo[2.2.1]heptane-2-carbonitrile, which exists as endo and exo stereoisomers, relies on a combination of powerful analytical methods. nist.gov These techniques provide a comprehensive picture of its three-dimensional structure and the spatial arrangement of its nitrile functional group relative to the bicyclic core.

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of a molecule's absolute configuration. nih.gov While an extensive literature search did not yield a direct crystallographic study of the parent this compound, the absolute configuration of this and related bicyclic systems is often established through chemical correlation with derivatives whose structures have been solved by XRD. wpmucdn.comresearchgate.net

For instance, the absolute configuration of bicyclic ketones like (+)-bicyclo[2.2.1]heptan-2-one has been correlated through precursors such as 2-chlorobicyclo[2.2.1]heptane-2-carboxamide, whose stereochemistry can be determined crystallographically. wpmucdn.comresearchgate.net Similarly, an organocatalytic cycloaddition method has been developed to produce bicyclo[2.2.1]heptane-1-carboxylates, whose absolute configuration was unequivocally established through X-ray analysis. rsc.org Such determinations rely on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal, a phenomenon quantified by the Flack parameter, which provides confidence in the assigned stereochemistry. nih.gov By converting the nitrile to a carboxylic acid or another functional group for which a crystal structure of a derivative is known, a definitive stereochemical assignment can be achieved. The rigid nature of the bicyclo[2.2.1]heptane framework ensures that such conversions proceed without rearrangement of the core structure. wpmucdn.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and for distinguishing between its endo and exo isomers.

¹H NMR: The proton NMR spectrum provides distinct signals for the protons within the bicyclic system. Key diagnostic signals include those for the bridgehead protons and the proton on the carbon atom bearing the nitrile group (H-2). The chemical shift and coupling constants of the H-2 proton are particularly informative for differentiating between the endo and exo isomers due to the different magnetic environments and dihedral angles with neighboring protons.

¹³C NMR: The carbon NMR spectrum offers a clear fingerprint of the carbon skeleton. A characteristic signal appears for the nitrile carbon (C≡N) at approximately 120 ppm. The chemical shifts of the carbons within the bicyclic frame, especially C-2, C-3, and the bridgehead C-1 and C-4, also differ predictably between the endo and exo isomers. Computational methods are often used alongside experimental data to assign signals unambiguously. researchgate.net

NucleusIsomerTypical Chemical Shift (δ, ppm)Key Features
¹Hexo/endo~2.5 - 2.8Bridgehead Protons (H-1, H-4)
¹Hexo/endo~2.3 - 2.9Proton alpha to CN (H-2) - Position is highly diagnostic
¹Hexo/endo~1.2 - 1.9Bridge and Methylene Protons
¹³Cexo/endo~120 - 122Nitrile Carbon (C≡N)
¹³Cexo/endo~30 - 45Bridgehead Carbons (C-1, C-4)
¹³Cexo/endo~25 - 40Methylene and Methine Carbons (C-2, C-3, C-5, C-6, C-7)

Note: The exact chemical shifts can vary based on the solvent and specific isomer.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the nitrile functional group in the molecule. The key diagnostic feature in the IR spectrum of this compound is the sharp and intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the region of 2240–2245 cm⁻¹. The remainder of the spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and various C-C stretching and C-H bending vibrations at lower wavenumbers, which are characteristic of the saturated bicyclic alkane structure.

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are highly sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. For bicyclo[2.2.1]heptane derivatives, chiroptical properties are closely linked to the absolute configuration of the chiral centers. While specific CD data for this compound is not detailed in the surveyed literature, studies on related bicyclic ketones and carboxylic acids demonstrate the utility of this approach. wpmucdn.com The Cotton effect observed in a CD spectrum, its sign (+ or -), and its wavelength provide critical information that, when compared with theoretical predictions from computational models, can be used to assign the absolute configuration of enantiomers. nih.govwpmucdn.com

Mass Spectrometry (GC-MS) for Compound Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, enabling both its separation from complex mixtures and its structural identification. The gas chromatography stage can often separate the endo and exo isomers, which will exhibit different retention times.

Following separation, the mass spectrometer fragments the molecule in a reproducible manner. The resulting mass spectrum for this compound (C₈H₁₁N, molecular weight 121.18 g/mol ) displays a molecular ion peak ([M]⁺) at an m/z of 121. nist.gov The fragmentation pattern is indicative of the stable bicyclic core, with characteristic losses of small neutral molecules and radicals. Analysis of these fragments provides confirmation of the molecular weight and offers clues about the compound's structure.

Computational Chemistry Approaches

Computational chemistry provides profound insights into the structure, stability, and properties of this compound. Theoretical methods are frequently used to complement experimental data.

Structural and Conformational Analysis: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the geometries of the endo and exo isomers, predict their relative stabilities, and calculate spectroscopic properties. For example, theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. researchgate.net

Property Prediction: Computational models are employed to predict physicochemical properties. Molecular dynamics simulations can be used to understand the molecule's behavior over time, while methods like the Kamlet-Jacobs equations, often paired with DFT-calculated heats of formation, can predict energetic properties for derivatives.

Interaction Modeling: Molecular modeling is a powerful tool for studying how bicyclo[2.2.1]heptane derivatives interact with biological targets. For example, modeling has been used to predict the binding interactions of related compounds at the active site of enzymes like dipeptidyl peptidase-4 (DPP-4), guiding the design of potent inhibitors.

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP hybrid functional, are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. researchgate.netscience.gov These calculations can determine various properties, such as heats of formation and bond dissociation energies. For instance, the introduction of substituents like nitro groups can significantly enhance the heat of formation, a key parameter in the study of high-energy materials.

DFT calculations provide a detailed picture of the electron distribution within the molecule, highlighting the influence of the strained bicyclic system and the polar nitrile group. The B3LYP functional, in combination with appropriate basis sets like 6-311++G(d,p), offers a balance of accuracy and computational cost for molecules of this size. researchgate.net These theoretical models are instrumental in understanding the stability of different isomers (endo and exo) and predicting their relative energies.

The reactivity of the molecule can be predicted by examining calculated parameters. For example, the energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential can indicate the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing synthetic routes and predicting the outcomes of chemical reactions involving this compound.

Table 1: Selected Calculated Thermochemical Data for this compound

PropertyValueMethod
Liquid-phase enthalpy of combustion (ΔcH°liquid)-4739.2 ± 1.3 kJ/molExperimental
Solid-phase entropy (S°)241.7 J/mol·K and 230.58 J/mol·KExperimental

This table presents experimentally determined thermochemical data for context. Computational methods aim to reproduce and predict such values.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) provide a visual and quantitative framework for understanding the reactivity of this compound.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. lew.ro It reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons and the electronegativity of nitrogen. This indicates that this site is prone to electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms, making them susceptible to nucleophilic interactions. researchgate.net

Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy and spatial distribution of these orbitals are critical in predicting the feasibility and stereochemistry of chemical reactions. numberanalytics.comimperial.ac.uk

In this compound, the HOMO is likely to be localized on the bicyclic framework, while the LUMO would be associated with the π* orbital of the nitrile group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity. The specific shapes and symmetries of the HOMO and LUMO dictate how the molecule will interact with other reagents, influencing the regioselectivity and stereoselectivity of reactions. chemrxiv.org

Molecular Mechanics (MMX) for Conformational Analysis and Geometric Parameter Determination

Molecular Mechanics (MMX) is a computational method used to determine the preferred conformations and geometric parameters of molecules. researchgate.net For a rigid structure like this compound, MMX can accurately calculate bond lengths, bond angles, and dihedral angles. This method is particularly useful for studying the subtle conformational differences between the endo and exo stereoisomers. researchgate.net

MMX calculations can also be used to estimate the rotational barriers of substituent groups. For example, in related bicyclic systems, MMX has been employed to calculate the energy barrier for the rotation of an aminomethyl group around the C-C bond connecting it to the bicyclic core. researchgate.net A similar approach could be applied to the carbonitrile group in this compound to understand its rotational freedom and preferred orientation relative to the bicyclic framework.

These geometric parameters are crucial for interpreting experimental data, such as NMR spectra, and for building accurate models for more advanced quantum chemical calculations.

Table 2: Representative Geometric Parameters for Bicyclo[2.2.1]heptane Derivatives

ParameterTypical Value RangeNotes
C-C bond length (bridge)1.53 - 1.56 ÅThe strained nature of the bicyclic system influences these lengths.
C-C-C bond angle95° - 110°Angles deviate significantly from the ideal tetrahedral angle of 109.5°.
C-CN bond length~1.47 Å
C≡N bond length~1.15 Å

Note: These are general ranges for bicyclo[2.2.1]heptane systems and specific values for the carbonitrile derivative would be determined by MMX or other computational methods.

Prediction of Spectroscopic Data

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods like GIAO (Gauge-Including Atomic Orbital), often used in conjunction with DFT, can predict these chemical shifts with reasonable accuracy. science.gov For this compound, these calculations would predict distinct signals for the bridgehead protons and the protons on the carbon bearing the nitrile group. In the ¹³C NMR spectrum, the nitrile carbon is expected to appear around 120 ppm.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRNitrile Carbon (C≡N)~120 ppm
¹H NMRBridgehead Protonsδ 1.5–2.5 ppm
IRC≡N Stretch~2240 cm⁻¹

Applications of Bicyclo 2.2.1 Heptane 2 Carbonitrile in Advanced Organic Synthesis

Bicyclo[2.2.1]heptane-2-carbonitrile as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from its pre-organized and rigid scaffold. nih.gov This structural characteristic is sought after in medicinal chemistry and materials science for creating compounds with specific spatial arrangements. lookchem.comsmolecule.com The nitrile functionality is a key reactive handle, enabling transformations into a variety of other functional groups, such as amines and carboxylic acids, thereby expanding its synthetic potential. smolecule.com

The bicyclo[2.2.1]heptane core is a prominent structural motif found in numerous bioactive natural products and pharmaceutical candidates. acs.orgrsc.org Consequently, this compound serves as a key starting material for the synthesis of these intricate molecules. lookchem.com Its rigid framework provides a reliable foundation for building more complex structures with well-defined stereochemistry. The development of synthetic methods to access functionalized bicyclo[2.2.1]heptane derivatives is crucial for target-oriented synthesis in medicinal chemistry. acs.orgnih.gov For instance, derivatives of this compound can be utilized as versatile building blocks for creating novel organic compounds. nih.gov

This compound is a valuable precursor for a wide range of functionalized norbornane (B1196662) derivatives. ppor.az The nitrile group can be readily transformed, for example, through reduction to primary amines or hydrolysis to carboxylic acids. smolecule.com These transformations open pathways to various classes of compounds. For example, norbornane-based amino acids, which are conformationally constrained analogs of natural amino acids, have been synthesized using strategies that could involve nitrile precursors. ppor.az Furthermore, the norbornane skeleton itself can be functionalized through various reactions, leading to the creation of a diverse library of compounds with potential applications in different fields of chemistry. nih.govnih.gov

Below is a table summarizing some functionalized norbornane derivatives that can be conceptually derived from this compound.

Derivative ClassPotential Functional GroupSynthetic Transformation from Nitrile
Amines-CH2NH2Reduction
Carboxylic Acids-COOHHydrolysis
Amides-CONH2Partial Hydrolysis
Tetrazoles-CN4HCycloaddition with Azides

This table is illustrative of potential synthetic pathways.

The rigid bicyclo[2.2.1]heptane framework is a cornerstone in the field of asymmetric synthesis and catalysis. acs.orgrsc.org While direct use of this compound as a chiral auxiliary is not extensively documented in the provided search results, the broader norbornane scaffold is fundamental to well-known chiral auxiliaries like bornanesultam. acs.orgrsc.org The inherent chirality and conformational rigidity of the norbornane system are ideal for inducing stereoselectivity in chemical reactions. Functionalized norbornanes are also employed as chiral ligands for transition-metal catalysts, highlighting the importance of this structural class in asymmetric catalysis. acs.orgrsc.org

Integration in the Production of Specialty Chemicals and Advanced Materials

The unique properties conferred by the bicyclo[2.2.1]heptane structure are leveraged in the production of various specialty chemicals and advanced materials. smolecule.com Its rigid and bulky nature can impart desirable characteristics such as thermal stability and specific mechanical properties to larger molecules and polymers.

Norbornene derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique to create polymers with unique properties. ppor.az Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, an unsaturated analog, is a direct precursor in such polymerizations. ppor.aznist.gov The resulting polymers, containing the bicyclic repeating unit, can exhibit high thermal stability and glass transition temperatures. Functionalization of norbornene monomers allows for the synthesis of polymers with tailored properties for specific applications in materials science. ppor.az

This compound and its derivatives serve as important intermediates in the synthesis of fine chemicals. smolecule.com These are complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals. The unique structure of the norbornane core makes it a valuable component in designing molecules with specific biological activities or material properties. lookchem.comppor.az The ability to functionalize the norbornane skeleton allows for the creation of a wide array of fine chemicals that would be difficult to produce through other synthetic routes. nih.gov

The following table details the properties of this compound.

PropertyValue
Chemical FormulaC8H11N
Molar Mass121.183 g·mol−1
CAS Number2234-26-6 (mixture of isomers)
3211-87-8 (endo)
3211-90-3 (exo)
Boiling Point192.4°C at 760 mmHg
Density1.01 g/cm³

Data sourced from multiple references. lookchem.comwikipedia.orgnist.gov

Strategies for Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS) Utilizing the Bicyclic Scaffold

The rigid bicyclo[2.2.1]heptane framework, with its defined three-dimensional structure, serves as an excellent starting point for both Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS). The inherent stereochemical complexity of this scaffold, combined with the versatile reactivity of the carbonitrile group, makes this compound a valuable building block in the construction of diverse and complex molecular architectures.

Diversity-Oriented Synthesis (DOS)

DOS aims to generate a wide range of structurally diverse molecules from a common starting material, enabling the exploration of new areas of chemical space. cam.ac.uk The bicyclo[2.2.1]heptane scaffold is well-suited for DOS due to its conformational rigidity, which allows for the precise spatial arrangement of functional groups.

Scaffold-Based Diversification:

One common strategy in DOS involves the elaboration of a core scaffold with various substituents. This compound can serve as this central scaffold. The nitrile group is a key functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, amides, and heterocycles. This allows for the introduction of diverse chemical appendages around the rigid bicyclic core.

For instance, reduction of the nitrile to a primary amine opens up a plethora of possibilities for diversification through reactions like acylation, alkylation, and reductive amination. Hydrolysis of the nitrile to a carboxylic acid allows for the generation of ester and amide libraries. Furthermore, the bicyclic core itself can be functionalized through various C-H activation or radical-based reactions, adding another layer of diversity.

The following table illustrates potential diversification strategies starting from this compound:

Starting MaterialTransformationResulting Functional GroupPotential for Further Diversification
This compoundReduction (e.g., with LiAlH₄)Primary AmineAcylation, Alkylation, Reductive Amination, Sulfonylation
This compoundHydrolysis (acidic or basic)Carboxylic AcidEsterification, Amide Coupling, Reduction to Alcohol
This compoundGrignard ReactionKetoneWittig Reaction, Reductive Amination, Addition Reactions
This compoundCycloaddition ReactionsHeterocycles (e.g., Tetrazoles)N-Alkylation, Substitution on the Heterocyclic Ring

Stereochemical Diversity:

The synthesis of this compound often results in a mixture of endo and exo isomers. These stereoisomers can be separated and used as distinct starting materials for DOS, leading to libraries of compounds with different three-dimensional arrangements of substituents. This stereochemical diversity is crucial for probing biological systems, as the specific spatial orientation of functional groups often dictates biological activity.

Target-Oriented Synthesis (TOS)

In contrast to DOS, TOS focuses on the efficient and stereoselective synthesis of a specific, often complex, target molecule with known or predicted biological activity. The bicyclo[2.2.1]heptane scaffold is frequently found in natural products and pharmaceutically active compounds, making it a key target for TOS. nih.gov

A notable example of the application of a related scaffold in TOS is the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, neogliptin. nih.govnih.gov While not directly starting from this compound, the synthesis of neogliptin utilizes a key intermediate, an exo-2-azabicyclo[2.2.1]heptane-carbonitrile derivative. nih.govnih.gov This highlights the strategic importance of the bicyclo[2.2.1]heptane-carbonitrile framework in constructing complex and biologically active molecules.

The synthesis of such target molecules often relies on the precise control of stereochemistry, which can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts or chiral auxiliaries in the construction of the bicyclic core. The carbonitrile group in these intermediates serves as a versatile precursor to other functional groups required in the final target molecule.

The following table outlines a simplified, conceptual pathway for a target-oriented synthesis utilizing a bicyclo[2.2.1]heptane-carbonitrile intermediate:

StepReactionPurpose
1Asymmetric Diels-Alder ReactionConstruction of the chiral bicyclo[2.2.1]heptene-2-carbonitrile scaffold.
2Functional Group Transformation of NitrileConversion of the nitrile to a key functional group (e.g., amine or carboxylic acid) required for the target molecule.
3Elaboration of the ScaffoldAddition of other necessary fragments and functional groups to the bicyclic core.
4Final Cyclization/Modification StepsCompletion of the synthesis of the target molecule.

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is a critical aspect of both DOS and TOS, as it allows for the creation of libraries of single enantiomers or the efficient synthesis of a specific stereoisomer of a target molecule. dtu.dk

Future Research in this compound Chemistry: New Catalysts, Pathways, and Applications

The rigid, strained bicyclic framework of this compound continues to be a fertile ground for chemical innovation. This scaffold is a key structural motif in various functional compounds, making the development of advanced synthetic methodologies a high priority. Future research is poised to unlock new efficiencies and applications by focusing on novel catalytic systems, unconventional reaction pathways, asymmetric synthesis, sustainable technologies, and diverse derivatization strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bicyclo[2.2.1]heptane-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A primary route involves nitrilation of norbornene derivatives. For example, the compound (CAS 95-11-4) can be synthesized via cyanation of bicyclo[2.2.1]hept-5-ene precursors using catalysts like copper(I) cyanide or palladium complexes under controlled temperatures (e.g., 80–100°C). Solvent selection (e.g., toluene or DMF) and stoichiometric ratios of reagents are critical for minimizing byproducts such as oxidized or dimerized derivatives . Reaction monitoring via GC-MS or HPLC is recommended to optimize purity.

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H-NMR reveals distinct signals for bridgehead protons (δ 1.5–2.5 ppm) and nitrile-proximal carbons. 13C^{13}C-NMR identifies the nitrile carbon at ~120 ppm .
  • IR : The C≡N stretching vibration appears as a sharp peak near 2240 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks at m/z 119 (for C8_8H9_9N) confirm the base structure, with fragmentation patterns indicating bicyclic stability .

Q. What are the key physical properties (e.g., boiling point, density) of this compound, and how do they compare to related bicyclic nitriles?

  • Methodological Answer :

  • Boiling Point : 13°C at 6 mmHg, significantly lower than saturated analogs like norbornane-2-carbonitrile (MW 121.18), reflecting reduced steric hindrance in the unsaturated core .
  • Density : 0.999 g/cm³ at 20°C, higher than bicyclo[2.2.1]heptane (0.853 g/cm³) due to the polar nitrile group .
  • Comparative data for derivatives (e.g., 4,7,7-trimethyl variants) show increased hydrophobicity and melting points with alkyl substitutions .

Advanced Research Questions

Q. What computational methods are employed to predict the stability and reactivity of this compound derivatives in high-energy materials?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess heats of formation (HOF) and bond dissociation energies. For example, substituents like nitro groups enhance HOF (e.g., +450 kJ/mol for nitramine derivatives), while the bicyclic framework stabilizes transition states during decomposition. Molecular dynamics simulations predict detonation velocities (~8,500 m/s) and pressures, prioritizing derivatives with balanced energy and low impact sensitivity .

Q. How does the bicyclic framework influence the compound’s physicochemical properties, such as hydrophobicity or melting point?

  • Methodological Answer : The rigid norbornane core reduces conformational flexibility, increasing melting points (e.g., 87.3°C for bicyclo[2.2.1]heptane vs. 113.8°C for norcarane) . Hydrophobicity is amplified by the nonpolar bicyclic structure, making the compound suitable for lipid bilayer penetration in drug delivery systems. LogP values can be tuned via functionalization (e.g., adding hydroxyl groups decreases logP by ~1.5 units) .

Q. What strategies can mitigate challenges in functionalizing this compound without compromising the bicyclic core’s integrity?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during nitrile derivatization .
  • Mild Reaction Conditions : Employ low-temperature (<0°C) lithiation to prevent ring-opening, followed by electrophilic quenching .
  • Catalytic Selectivity : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) preferentially target exo positions, preserving endo stereochemistry .

Q. What are the safety and handling considerations for this compound in laboratory settings?

  • Methodological Answer : The compound is regulated under environmental guidelines (e.g., New Jersey’s RTK list) due to its cyanide moiety. Use fume hoods for synthesis, and store in amber vials at –20°C to prevent photodegradation. Spill protocols require neutralization with 10% NaOH/NaHCO3_3 solutions to convert nitrile to less toxic carboxylates .

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carbonitrile

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